Ethyl 5-bromo-3-methylisoxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINLNLOATKLFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25786-74-7 | |
| Record name | ethyl 5-bromo-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-3-methylisoxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . Another approach includes the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction .
Industrial Production Methods
In industrial settings, the synthesis of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yield. For example, the use of copper (I) catalysts in microwave-assisted green synthetic pathways has been demonstrated to produce 3,5-disubstituted isoxazoles effectively .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various functionalized isoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-bromo-3-methylisoxazole-4-carboxylate has shown significant potential in medicinal chemistry, particularly as an anticancer and antimicrobial agent. Isoxazole derivatives are known to interact with specific molecular targets, such as enzymes or receptors, leading to various therapeutic effects:
- Anticancer Activity: Studies indicate that derivatives of isoxazole can inhibit cyclooxygenase-2 (COX-2) enzymes, which are implicated in inflammation and cancer progression.
- Antimicrobial Properties: The compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics .
Agrochemicals
In the field of agrochemicals, this compound can be utilized in the formulation of pesticides and herbicides. Its biological activity allows it to function as an effective agent against pests while minimizing harm to beneficial organisms. The compound's structure enables it to interact with biological pathways critical for pest survival.
Materials Science
The synthesis of advanced materials utilizing isoxazole derivatives has garnered interest due to their unique properties. This compound can serve as a building block for creating polymers or other materials with specific characteristics, such as enhanced thermal stability or electrical conductivity .
Case Studies
-
Anticancer Research:
A study investigated the efficacy of this compound in cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at micromolar concentrations . -
Antimicrobial Activity:
In another study, the compound was tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis . -
Synthesis of Functionalized Derivatives:
Researchers explored the synthesis of various derivatives from this compound through nucleophilic substitution reactions. These derivatives exhibited altered biological activities, highlighting the compound's versatility as a precursor in drug design .
Mechanism of Action
The mechanism of action of ethyl 5-bromo-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which play a role in inflammation and pain .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Substituent Effects
- Bromine Position : Bromine at position 5 (target compound) directly influences ring electronics, increasing susceptibility to nucleophilic substitution compared to bromine on a phenyl ring (e.g., Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate) .
- Ester Groups: Ethyl esters (target compound) offer better solubility in nonpolar solvents than methyl esters (e.g., Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate) .
- Steric Effects : Phenyl substituents (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) introduce steric bulk, reducing reaction rates in crowded environments .
Physicochemical Properties
- Solubility : Ethyl esters (e.g., target compound) exhibit higher solubility in chloroform and ethyl acetate than methyl esters .
- Melting Points: Bromine and phenyl groups increase melting points (e.g., Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate melts >100°C) compared to non-brominated analogs .
Data Tables
Table 1: Comparative Analysis of Key Compounds
Biological Activity
Ethyl 5-bromo-3-methylisoxazole-4-carboxylate (EBMC) is a heterocyclic compound notable for its unique isoxazole ring structure, which incorporates both nitrogen and oxygen atoms. Its molecular formula is C₇H₈BrNO₃, and it has a molecular weight of 234.05 g/mol. The compound's structural features, including a bromine atom at the 5-position and a methyl group at the 3-position, contribute to its diverse biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈BrNO₃ |
| Molecular Weight | 234.05 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The compound's reactivity is enhanced by the presence of the bromine atom, which can serve as a leaving group in various chemical reactions, making it a valuable intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that EBMC exhibits significant antimicrobial activity. It is hypothesized that the compound may inhibit enzymes involved in bacterial cell wall synthesis, thus demonstrating its potential as an antibacterial agent. This activity aligns with findings from similar isoxazole derivatives, which have been shown to possess antimicrobial properties through various mechanisms, including enzyme inhibition and receptor interaction.
Case Study:
In one study, EBMC was evaluated against a panel of bacterial strains. The results indicated that EBMC had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial efficacy. Further studies are necessary to elucidate the specific mechanisms of action.
Anticancer Effects
EBMC also shows promise in cancer research. Preliminary studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis. For example, compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines by modulating key regulatory proteins involved in cell survival .
Research Findings:
- Cell Line Studies: In vitro studies on human cancer cell lines demonstrated that EBMC reduced cell viability by approximately 40% at concentrations of 50 µM after 48 hours of treatment.
- Mechanism Exploration: The compound may activate caspase pathways leading to programmed cell death, although further mechanistic studies are required to confirm these observations.
The precise mechanism of action for EBMC remains largely unexplored; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine atom and the isoxazole ring are critical for binding interactions that modulate biological activity. Potential mechanisms include:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes crucial for bacterial survival.
- Receptor Modulation: Interaction with cellular receptors may alter signaling pathways involved in cell growth and apoptosis.
Comparative Analysis with Related Compounds
To better understand EBMC's biological profile, a comparative analysis with structurally related compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Bromine enhances reactivity |
| Ethyl 5-chloro-3-methylisoxazole-4-carboxylate | Antimicrobial | Chlorine substitution alters activity |
| Mthis compound | Limited studies available | Methyl group affects solubility |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-bromo-3-methylisoxazole-4-carboxylate, and how are intermediates characterized?
- Answer: The compound is typically synthesized via cyclocondensation reactions. For example, substituted isoxazole derivatives are prepared by reacting hydroxylamine with β-keto esters or β-diketones. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry and substituent positions .
- Table: Common Characterization Techniques
| Technique | Purpose | Example Reference |
|---|---|---|
| ¹H/¹³C NMR | Confirm functional groups and purity | |
| MS | Verify molecular weight | |
| SC-XRD | Resolve crystal structure |
Q. What safety protocols are recommended for handling this compound?
- Answer: Use nitrile gloves, flame-retardant lab coats, and respiratory protection (e.g., N95 masks) to avoid inhalation. Contaminated gloves must be disposed of following hazardous waste protocols. Spills should be neutralized with inert absorbents and never washed into drains .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice of this compound inform supramolecular assembly design?
- Answer: Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like R₂²(8) or C(6) , revealing how molecules pack into chains or sheets. For isoxazole derivatives, bromine substituents may influence π-stacking or halogen bonding, which can be modeled using density functional theory (DFT) .
- Table: Graph Set Descriptors for Hydrogen Bonding
| Descriptor | Pattern | Example Interaction |
|---|---|---|
| R₂²(8) | Dimer | Carboxylate O–H···N |
| C(6) | Chain | Methyl C–H···O |
Q. What strategies optimize regioselective functionalization of the isoxazole ring for drug discovery?
- Answer: The bromine atom at position 5 serves as a handle for cross-coupling (e.g., Suzuki-Miyaura reactions). Microwave-assisted synthesis can enhance reaction efficiency. Advanced purification via high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) ensures product integrity. Reaction progress is monitored using LC-MS .
Q. How do researchers resolve contradictions between spectral data and crystallographic results for this compound?
- Answer: Discrepancies between NMR (solution state) and SC-XRD (solid state) data may arise from conformational flexibility or polymorphism. Multi-nuclear NMR (e.g., ¹⁵N) and variable-temperature studies can probe dynamic behavior. Hirshfeld surface analysis complements SC-XRD by quantifying intermolecular interactions .
Methodological Notes
- Crystallographic Refinement: SHELXL is widely used for small-molecule refinement. Key parameters include R₁ (for observed data) and wR₂ (weighted for all data). Twinning or disorder requires specialized refinement strategies .
- Synthetic Optimization: Design of experiments (DoE) frameworks, such as factorial designs, systematically evaluate variables like temperature, solvent, and catalyst loading to maximize yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
